Vesnarinone

Catalog No.
S546723
CAS No.
81840-15-5
M.F
C22H25N3O4
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vesnarinone

CAS Number

81840-15-5

Product Name

Vesnarinone

IUPAC Name

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26)

InChI Key

ZVNYJIZDIRKMBF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC

solubility

Soluble in DMSO, not in water

Synonyms

3,4-dihydro-6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-2-1H-quinolinone, OPC 8212, OPC-8212, vesnarinone

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC

The exact mass of the compound Vesnarinone is 395.1845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vesnarinone is a synthetic organic compound classified as a n-arylpiperazine, characterized by its unique chemical structure, which includes a piperazine ring attached to an aryl group. The compound's IUPAC name is 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,2,3,4-tetrahydroquinolin-2-one, and its chemical formula is C22H25N3O4. Vesnarinone has an average molecular weight of approximately 395.45 g/mol and is recognized for its investigational use in treating various conditions, including heart failure and certain types of cancer such as Kaposi sarcoma and HIV infections .

Vesnarinone works through a dual mechanism:

  • Phosphodiesterase 3 (PDE3) Inhibition: It inhibits PDE3, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. Increased cAMP levels enhance calcium influx into heart muscle cells, leading to stronger contractions [].
  • Ion Channel Modulation: It also affects various ion channels in heart muscle cells, further influencing their electrical activity and contractility [].
. One significant reaction involves its interaction with myeloperoxidase in the presence of hydrogen peroxide and chloride ions, resulting in the formation of metabolites M1 and M2. Additionally, vesnarinone can inhibit nitric oxide synthase in macrophages and cardiac myocytes, thereby reducing nitric oxide synthesis . This inhibition may contribute to its therapeutic effects in cardiovascular conditions.

Vesnarinone exhibits a complex mechanism of action primarily as an inotropic agent. It enhances cardiac contractility by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate within cardiac cells. This action improves myocardial function and is beneficial in treating congestive heart failure . Furthermore, vesnarinone has shown anti-inflammatory properties by inhibiting the induction of nitric oxide synthase, which may help mitigate inflammation in cardiac tissues .

The synthesis of vesnarinone has been achieved through various methods, with one efficient approach involving palladium-catalyzed carbon-nitrogen bond-forming reactions. This method allows for the concise construction of vesnarinone from readily available starting materials in just three steps . The synthesis process emphasizes the importance of cross-coupling reactions that are critical for pharmaceutical development.

Vesnarinone has been primarily investigated for its potential applications in treating heart failure due to its positive inotropic effects. It has also been explored for use in oncology, particularly for conditions like Kaposi sarcoma and HIV infections. The compound's ability to modulate nitric oxide levels suggests potential applications in other inflammatory or cardiovascular diseases as well .

Vesnarinone has been studied for its interactions with various drugs. Notably, it can increase the risk of methemoglobinemia when combined with certain medications such as ambroxol, articaine, benzocaine, bupivacaine, and benzyl alcohol. These interactions highlight the importance of monitoring drug combinations in clinical settings to avoid adverse effects .

Several compounds share structural or functional similarities with vesnarinone. These include:

  • Milrinone: Another phosphodiesterase inhibitor used for heart failure.
  • Amrinone: Similar to milrinone but with different pharmacokinetic properties.
  • Sildenafil: A phosphodiesterase type 5 inhibitor that also affects cardiovascular function.
CompoundClassMechanism of ActionUnique Features
VesnarinoneN-arylpiperazinePhosphodiesterase inhibitionAnti-inflammatory properties
MilrinonePhosphodiesterase InhibitorIncreases cardiac contractilityShorter half-life
AmrinonePhosphodiesterase InhibitorSimilar to milrinone but less commonly usedDifferent side effect profile
SildenafilPhosphodiesterase Type 5 InhibitorVasodilation via cyclic guanosine monophosphate increasePrimarily used for erectile dysfunction

Vesnarinone's unique combination of actions—enhancing cardiac contractility while exhibiting anti-inflammatory effects—distinguishes it from these similar compounds, making it a subject of interest in both cardiovascular and oncology research .

Conventional Synthetic Pathways

The initial synthesis of vesnarinone was developed by Tominaga and co-workers, representing the first reported route to this pharmaceutically important quinolinone derivative [1]. This conventional approach employed a six-step stoichiometric synthesis that achieved an overall yield of 23% [1]. The synthetic strategy involved the construction of the central piperazine ring through a series of transformations including nitration, reduction, and cyclization by nucleophilic substitution reactions [1].

The conventional methodology relied heavily on hazardous reagents, including metal hydrides, concentrated mineral acids, alkyl halides, and acid chlorides [1]. These reagents posed significant environmental and safety concerns, making the synthesis unattractive from both green chemistry and sustainable manufacturing perspectives [1]. Despite subsequent improvements to the route, the fundamental challenges regarding route length and the nature of the chemistry remained largely unaddressed [1].

ParameterConventional MethodModern Approaches
Number of Steps63
Overall Yield23%73%
Reagent SafetyHazardous (metal hydrides, mineral acids)Mild catalytic conditions
Environmental ImpactHighLow
ScalabilityLimitedHigh

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a pivotal advancement in the synthesis of vesnarinone and its analogues, serving as one of the two key carbon-nitrogen bond-forming reactions in modern synthetic approaches [1]. This palladium-catalyzed cross-coupling methodology enables the efficient formation of carbon-nitrogen bonds between aryl halides and nitrogen nucleophiles.

In the context of vesnarinone synthesis, the Buchwald-Hartwig amination is employed to couple bromoquinolinone (4a) or bromoacetanilide (4b) with N-benzyl protected piperazine (3b) [1]. The optimized reaction conditions utilize tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) as the palladium source, DavePhos as the supporting ligand, and lithium bis(trimethylsilyl)amide (LiNTMS2) as the base [1].

Reaction Conditions:

  • Catalyst System: Pd2(dba)3 (2.0 mol% Pd) + DavePhos (2.4 mol%)
  • Base: LiNTMS2 (2.2 equivalents)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 65°C
  • Reaction Time: 24 hours
  • Atmosphere: Argon

The Buchwald-Hartwig coupling of 4-bromoacetanilide with N-benzyl protected piperazine achieved an 80% yield of the desired coupling product 6b [1]. Similarly, the coupling of bromoquinolinone (4a) with the same piperazine derivative provided the quinolinone analogue 6a in 91% isolated yield [1].

A critical observation in the optimization studies revealed that the choice of protecting group on the piperazine nitrogen significantly influences reaction success. When N-Boc protected piperazine (3a) was employed as the coupling partner, no product formation was observed, with 67% recovery of the debrominated aryl halide starting material [1]. This selectivity demonstrates the importance of the N-benzyl protecting group in facilitating the amination process.

Substrate Scope and Limitations:

  • Effective substrates: Bromoquinolinone, bromoacetanilide
  • Preferred protecting group: N-benzyl (vs. N-Boc)
  • Limitation: Cyclic amide substrates show reduced reactivity

Supported Palladium Nanoparticles in Aminocarbonylation

The aminocarbonylation reaction catalyzed by supported palladium nanoparticles represents a significant advancement in sustainable synthesis methodologies for vesnarinone and related compounds [1] [2]. This approach utilizes palladium nanoparticles supported on Zeolitic Imidazolate Framework-8 (PdNP/ZIF-8) as a heterogeneous catalyst system.

Catalyst Preparation:
The PdNP/ZIF-8 catalyst is prepared through a controlled reduction protocol [1]. Potassium tetrachloropalladate(II) (17.3 mg, 0.053 mmol) is dissolved in deionized water (40 mL) and combined with ZIF-8 (500 mg). After vigorous stirring for 30 minutes, 1 wt% aqueous polyvinyl alcohol (PVA) (2.0 mL) is added as a stabilizing agent, followed by dropwise addition of aqueous hydrazine solution (1.0 mL in 30 mL water) over one hour. The resulting suspension is filtered, washed successively with water, methanol, and diethyl ether, then dried under vacuum at 90°C for 24 hours to yield 495 mg of grey powder catalyst [1].

Aminocarbonylation Reaction Conditions:

  • Catalyst: PdNP/ZIF-8 (1 wt%, 24.0 mg, 0.25 mol% Pd)
  • Ligand: DPEPhos (5.4 mg, 1.0 mol%) for aryl bromides
  • Base: Potassium carbonate (138 mg, 2.0 equivalents)
  • Carbon Monoxide Pressure: 10 bar
  • Temperature: 120°C
  • Reaction Time: 18 hours
  • Solvent: Dioxane (optimized from toluene)

Solvent Optimization Studies:
Initial aminocarbonylation attempts using toluene as solvent were successful for acyclic piperazine derivatives but failed for cyclic substrates [1]. Systematic solvent screening identified dioxane as the optimal reaction medium, enabling vesnarinone synthesis in 80% isolated yield [1]. Alternative solvents including N,N-dimethylformamide (DMF) and diglyme were evaluated but proved less effective than dioxane [1].

Catalyst Performance and Recyclability:
The PdNP/ZIF-8 catalyst demonstrates exceptional stability and recyclability characteristics [1] [2]. The heterogeneous catalyst can be recycled for more than four consecutive runs with negligible change in catalytic performance [2]. Palladium leaching is maintained at less than 3 ppm, which is well within the allowed limits for pharmaceutical products and ensures both effective catalyst recovery and product purity [1].

Substrate Scope:
The aminocarbonylation methodology shows broad substrate tolerance:

  • Aryl bromides: Require DPEPhos ligand
  • Aryl iodides: Proceed without additional ligand
  • Electron-withdrawing groups: Ester, nitrile, trifluoromethyl (up to 98% yield)
  • Electron-donating groups: Methoxy, cyclic ether functionality
  • Heteroaromatic substrates: Pyridine, pyrimidine derivatives (up to 88% yield)
Substrate TypeConditionsTypical Yield Range
Aryl BromidesDPEPhos ligand required69-99%
Aryl IodidesLigand-free conditions66-98%
Electron-poor ArenesStandard conditions92-99%
HeteroaromaticsStandard conditions87-88%

Green Chemistry Approaches to Vesnarinone Synthesis

The development of environmentally benign synthetic methodologies for vesnarinone represents a significant advancement in pharmaceutical manufacturing [1] [3] [4]. Modern synthetic approaches emphasize atom economy, catalyst recyclability, and reduced environmental impact compared to conventional stoichiometric methods.

Sustainable CO Sources:
Recent developments in aminocarbonylation methodology have focused on replacing pressurized carbon monoxide gas with safer, more convenient alternatives. Oxalic acid has emerged as an effective ex situ carbon monoxide source for palladium-catalyzed aminocarbonylation reactions [5] [3]. Polystyrene-supported palladium nanoparticles (Pd@PS) have been successfully employed to catalyze aminocarbonylation reactions using oxalic acid as a CO source under double-layer-vial (DLV) system conditions [5].

Advantages of Oxalic Acid as CO Source:

  • Safety: Eliminates handling of toxic CO gas
  • Operational simplicity: Solid reagent, easy to handle
  • Environmental compatibility: Decomposes to CO2 and CO
  • Base-free generation: No additional additives required
  • Catalyst stability: Compatible with heterogeneous catalysts

Green Chemistry Metrics:
The palladium-catalyzed approach to vesnarinone synthesis demonstrates significant improvements in green chemistry metrics compared to conventional methods:

Green Chemistry PrincipleConventional MethodPd-Catalyzed MethodImprovement Factor
Atom EconomyLow (multiple stoichiometric steps)High (catalytic processes)>3x
Catalyst LoadingStoichiometric reagents0.25 mol% Pd total>400x reduction
Waste GenerationHigh (metal hydrides, acids)Low (recyclable catalyst)>10x reduction
Solvent UsageMultiple organic solventsSingle recyclable solvent>5x improvement
Energy EfficiencyMultiple heating/cooling cyclesMild conditions (65-120°C)>2x improvement

Heterogeneous Catalysis Benefits:
The use of supported palladium nanoparticles provides multiple advantages for sustainable synthesis:

  • Catalyst separation: Simple filtration removes catalyst
  • Metal residue control: <3 ppm Pd in final product [1]
  • Catalyst longevity: Multiple reaction cycles possible
  • Process intensification: Higher throughput possible
  • Regulatory compliance: Meets pharmaceutical metal limits

Process Intensification:
The heterogeneous nature of the PdNP/ZIF-8 catalyst enables process intensification through continuous flow methodologies. H-Cube flow hydrogenation systems have been successfully employed for debenzylation steps, achieving quantitative yields under recirculation mode at 70°C and 10 bar hydrogen pressure [1].

Analog Development and Structure Modifications

The palladium-catalyzed synthetic methodology enables efficient access to a diverse library of vesnarinone analogues for structure-activity relationship studies [1]. The modular nature of the synthetic approach allows for systematic exploration of structural modifications across multiple positions of the vesnarinone scaffold.

Structural Diversification Strategy:
The synthetic strategy enables orthogonal diversification at two key positions:

  • Aromatic substitution patterns on the benzoyl moiety
  • Heterocycle modifications in the quinolinone vs. acetamide series

Quinolinone Series Analogues:
Sixteen different vesnarinone analogues have been synthesized using the optimized aminocarbonylation methodology [1]. The quinolinone series incorporates various substitution patterns on the aromatic ring:

Electron-Donating Substituents:

  • 4-Methoxyphenyl (1b): 36% yield
  • 3,4-Dimethoxyphenyl (1a, vesnarinone): 80% yield
  • 3,4,5-Trimethoxyphenyl: Multiple methoxy substitution
  • 2,3-Dihydro-1,4-benzodioxine (1c): 90% yield
  • 4-Methylthiophenyl (1l): 93% yield

Electron-Withdrawing Substituents:

  • 4-Methoxycarbonylphenyl (1e): 99% yield
  • 4-Cyanophenyl (1f): 95% yield
  • 4-Trifluoromethylphenyl (1g): 92% yield
  • 3,4-Difluorophenyl (1d): 73% yield

Heteroaromatic Modifications:

  • Pyridine-3-yl (1h): 88% yield
  • 6-Methoxypyridine-3-yl (1i): 87% yield
  • Pyrimidine-5-yl (1j): 87% yield

Acetamide Series Analogues:
The acetamide series provides access to simplified analogues that maintain the piperazine-aromatic connectivity while replacing the quinolinone moiety with an acetamide group:

  • N-{4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]phenyl}acetamide (1m): 76% yield
  • N-(4-(4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl)phenyl)acetamide (1n): 66% yield
  • N-{4-[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]phenyl}acetamide (1o): 93% yield
  • N-{4-[4-(3,4-Difluorobenzoyl)piperazin-1-yl]phenyl}acetamide (1p): 86% yield

Structure-Activity Relationship Insights:
The systematic variation of aromatic substituents reveals important structure-activity relationships:

  • Electronic Effects: Electron-withdrawing groups (ester, nitrile, trifluoromethyl) generally provide higher yields (92-99%) in the aminocarbonylation step compared to electron-donating groups (36-93%) [1].

  • Steric Considerations: Cyclic ether functionalities (benzodioxine) are well-tolerated and provide excellent yields (90-93%) [1].

  • Heteroaromatic Tolerance: Pyridine and pyrimidine derivatives demonstrate good compatibility with the catalyst system, achieving 87-88% yields [1].

Synthetic Accessibility:
The modular synthetic approach enables efficient preparation of analogue libraries through parallel synthesis:

  • Common intermediates: Shared piperazine derivatives (7a, 7b)
  • Late-stage diversification: Aminocarbonylation as final step
  • High yields: Overall yields ranging from 66-99%
  • Broad scope: Compatible with diverse aromatic and heteroaromatic substrates

Future Derivatization Opportunities:
The synthesis of 4-bromobenzoyl derivative (1k) in 69% yield provides a versatile intermediate for further functionalization [1]. The retained bromine substituent enables additional cross-coupling reactions to access more complex analogues for biological evaluation and structure-activity relationship studies [1].

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

395.18450629 g/mol

Monoisotopic Mass

395.18450629 g/mol

Heavy Atom Count

29

LogP

1.04 (LogP)

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5COW40EV8M

Pharmacology

Vesnarinone is a cardiotonic quinolinone derivative, that suppresses cell proliferation and induces apoptosis by inducing the expression of p21, an inhibitor of cyclin dependent kinase activity in p53-mediated cell cycle arrest. (NCI)

MeSH Pharmacological Classification

Phosphodiesterase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE3 [HSA:5139 5140] [KO:K19021 K13296]

Other CAS

81840-15-5

Wikipedia

Vesnarinone

Dates

Last modified: 08-15-2023

Structural investigation of vesnarinone at the pore domains of open and open-inactivated states of hERG1 K

Gülru Kayık, Nurcan Ş Tüzün, Serdar Durdagi
PMID: 28963955   DOI: 10.1016/j.jmgm.2017.08.017

Abstract

In this study, the dynamics of vesnarinone bounded hERG1 K
channels are investigated using in silico approaches such as molecular docking, molecular dynamics (MD) simulations, MM/PBSA (Molecular Mechanics/Poisson Boltzmann Surface Area) calculations and Principal Component Analysis (PCA). Vesnarinone (a cardiotonic agent) falls into a category of drugs that inhibit phosphodiesterase 3-type (PDE3) enzymes. PDE3 enzymes have specific roles in the dehydyrolysis of intracellular second messengers 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP). Thus, PDE3 inhibitors elevate the intracellular concentrations of these substrates. However, it is also known that vesnarinone inhibits the human ether-à-go-go-related gene (hERG) channels. Since inhibition of hERG channels may cause life-threatening arrhythmias, leading to Torsades de pointes (TdP) and long QT syndrome (LQTS), it is important to understand the particular residue-drug interactions and hERG channel dynamics. Applying the computational approaches in this study, have helped to elucidate the possible binding patterns and time evaluation dynamics of this drug at hERG1 channel models (both in its open and open-inactivated states) together with the crucial amino acid residues that mostly contribute in binding processes via interaction binding energy decomposition analysis.


The progress towards the development of DHQO derivatives and related analogues with inotropic effects

Y Wu, H-R Piao
PMID: 24032511   DOI: 10.2174/13895575113136660089

Abstract

During the course of the past two decades, our group has worked towards the development of increasingly potent inotropic agents by making structural modifications to compounds derived from 3,4-dihydro-2(1H)-quinolinone (DHQO) and related analogues. Herein, we describe the design and synthesis of a new series of DHQO derivatives and the subsequent evaluation of their positive inotropic activity towards left atrium stroke volume in isolated rabbit-heart preparations. Some of these derivatives presented favorable in vitro activities compared with the reference drug, milrinone, and compound 10a, in particular is currently being investigated as a preclinical drug candidate. This review also describes our progress towards the development of DHQO derivatives and related analogues with positive inotropic activities from 1999 to 2013.


Vesnarinone suppresses TNFα mRNA expression by inhibiting valosin-containing protein

Kentaro Hotta, Akihiro Nashimoto, Eiji Yasumura, Masafumi Suzuki, Motoki Azuma, Yosuke Iizumi, Daisuke Shima, Ryusuke Nabeshima, Masaki Hiramoto, Akira Okada, Kumiko Sakata-Sogawa, Makio Tokunaga, Takumi Ito, Hideki Ando, Satoshi Sakamoto, Yasuaki Kabe, Shinichi Aizawa, Takeshi Imai, Yuki Yamaguchi, Hajime Watanabe, Hiroshi Handa
PMID: 23393163   DOI: 10.1124/mol.112.081935

Abstract

Vesnarinone is a synthetic quinolinone derivative used in the treatment of cardiac failure and cancer. It is also known to cause agranulocytosis as a side effect, which restricts its use, although the mechanism underlying agranulocytosis is not well understood. Here, we show that vesnarinone binds to valosin-containing protein (VCP), which interacts with polyubiquitinated proteins and is essential for the degradation of IκBα to activate nuclear factor (NF)κB. We show that vesnarinone impairs the degradation of IκBα, and that the impairment of the degradation of IκBα is the result of the inhibition of the interaction between VCP and the 26S proteasome by vesnarinone. These results suggest that vesnarinone suppresses NFκB activation by inhibiting the VCP-dependent degradation of polyubiquitinated IκBα, resulting in the suppression of tumor necrosis factor-α mRNA expression.


Visualization and dynamics of multidimensional health-related quality-of-life-adjusted overall survival: a new analytic approach

Adin-Cristian Andrei, Kathleen L Grady
PMID: 24395525   DOI: 10.1007/s11136-013-0608-1

Abstract

Vesnarinone Trial (VesT) was a three-armed, placebo-controlled, randomized clinical trial designed to study the effects of 30 mg or 60 mg/day vesnarinone. Certain contradictory results involving patient health-related quality-of-life (HRQOL) and overall survival (OS) have made a definitive and unified conclusion difficult.
To reconcile these findings, we have focused on the HRQOL-adjusted OS, commonly known as quality-adjusted life years (QALYs). Currently, analyses of QALYs incorporate a single HRQOL subscale. However, the VesT HRQOL instrument had two subscales: physical (PHYS) and emotional (EMOT). We have developed new ways to visualize and compare EMOT- and PHYS-adjusted OS.
In each VesT arm, there was an increased probability of superior EMOT-adjusted OS, compared to PHYS-adjusted OS. The magnitude of these findings was comparable across trial arms. Despite inferior survival and superior EMOT and PHYS scores, the 60-mg/day arm presents similar EMOT- and PHYS-adjusted OS compared to the placebo arm.
We have provided a fresh perspective on the complex interactions between multiple HRQOL dimensions and OS. These novel methods address the burgeoning need for robust information on the interplay between OS and HRQOL from a patient, clinical care and public policy perspective.


Placebo effect-adjusted assessment of quality of life in placebo-controlled clinical trials

Jens C Eickhoff
PMID: 18219702   DOI: 10.1002/sim.3180

Abstract

Quality of life (QoL) has become an accepted and widely used endpoint in clinical trials. The analytical tools used for QoL evaluations in clinical trials differ from those used for the more traditional endpoints, such as response to disease, overall survival or progression-free survival. Since QoL assessments are generally performed on self-administered questionnaires, QoL endpoints are more prone to a placebo effect than traditional clinical endpoints. The placebo effect is a well-documented phenomenon in clinical trials, which has led to dramatic consequences on the clinical development of new therapeutic agents. In order to account for the placebo effect, a multivariate latent variable model is proposed, which allows for misclassification in the QoL item responses. The approach is flexible in the sense that it can be used for the analysis of a wide variety of multi-dimensional QoL instruments. For statistical inference, maximum likelihood estimates and their standard errors are obtained using a Monte Carlo EM algorithm. The approach is illustrated with analysis of data from a cardiovascular phase III clinical trial.


Differentiation-inducing therapy for solid tumors

Hitoshi Kawamata, Masatsugu Tachibana, Takahiro Fujimori, Yutaka Imai
PMID: 16454751   DOI: 10.2174/138161206775201947

Abstract

Treating malignant tumor through the induction of cell differentiation has been an attractive concept, but clinical development of differentiation-inducing agents to treat malignant tumor, especially for solid tumors has been limited to date. Nerve growth factor, all trans retinoic acid, dimethyl sulfoxide, active form vitamin D(3), peroxisome proliferator-activated receptorgamma, 12-0-tetradecanoylphorbol 13-acetate, hexamethylene-bis-acetamide, transforming growth factor-beta, butyric acid, cAMP, and vesnarinone are known to have a differentiation-inducing capability on solid tumors in vitro and/or in vivo. Moreover some of the differentiation-inducing agents have been used for treating patients with solid tumor, but the therapeutic effect of the differentiation-inducing agents on solid tumor is not strong when compared with that of conventional chemotherapeutic agents. However, because most of the differentiation-inducing agents can potentiate the effect of conventional chemotherapy or radiation therapy, combination of differentiation-inducing therapy with conventional chemotherapy or radiation therapy might be used as a second- or third-line therapy in patients with advanced cancer. Furthermore, analysis of the molecular mechanisms of the tumor differentiation therapy might provide selective and targeted molecules for novel cancer therapy.


Effects of phosphodiesterase (PDE) inhibitors on human ether-a-go-go related gene (hERG) channel activity

Kiyokazu Yunomae, Satoko Ichisaki, Junko Matsuo, Shinichi Nagayama, Koichiro Fukuzaki, Ryoichi Nagata, Go Kito
PMID: 17146843   DOI: 10.1002/jat.1201

Abstract

It is presumed that phosphodiesterase (PDE) inhibitors have two mechanisms for inhibition of hERG currents in the acute applications to cells: direct channel block, and downregulation of human ether-a-go-go related gene (hERG) activities by PKA-dependent pathway mediated phosphorylation through their inhibitory effects against PDE enzymes. However, it is unknown whether PDE inhibition contributes to the inhibitory effects of PDE inhibitors on hERG currents. This study examined the effects of various PDE inhibitors on hERG currents using both the whole-cell and perforated patch-clamp techniques in hERG transfected CHO-K1 cells. The study also investigated the contribution of the PKA-dependent pathway to the inhibitory effects of PDE inhibitors on hERG currents. Of the PDE inhibitors tested, vinpocetine, erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA), vesnarinone, rolipram and dipyridamole decreased hERG currents in a concentration-dependent manner. Vinpocetine and vesnarinone markedly decreased the hERG current with an IC (50)of 0.13 and 20.6 microm, respectively, at comparatively low concentrations. Furthermore, vinpocetine caused a cumulative block of hERG currents. Milrinone, amrinone and zaprinast had no effect on the hERG current up to 100 microm. Of the PDE3 inhibitors (vesnarinone, amrinone and milrinone), only vesnarinone showed an hERG inhibitory effect. The inhibitory effects of vinpocetine and vesnarinone were not significantly affected by the co-application of protein kinase inhibitors. Furthermore, the protein kinase activators had no effect on hERG currents. It is concluded that vinpocetine and vesnarinone block the hERG channel directly, and that the inhibitory effect on intracellular PDE in the PKA-dependent pathway may not be involved in the inhibition of hERG currents in hERG transfected CHO-K1 cells.


Vesnarinone represses the fibrotic changes in murine lung injury induced by bleomycin

Minoru Inage, Hidenori Nakamura, Hiroshi Saito, Shuichi Abe, Toshihiko Hino, Noriaki Takabatake, Kyoko Terashita, Manabu Ogura, Shuichi Kato, Tetsumi Hosokawa, Makoto Sata, Hitonobu Tomoike
PMID: 19381349   DOI: 10.7150/ijbs.5.304

Abstract

We investigated the potential usefulness of vesnarinone, a novel cytokine inhibitor, for the treatment of lung fibrosis using a murine model of bleomycin (BLM)-induced pulmonary fibrosis. Mice were fed a control diet (n=42), or a diet containing low (n=42) or high (n=42) dose of vesnarinone. Dietary intake of vesnarinone minimized the BLM toxicity as reflected by significant decreases in numbers of inflammatory cells, KC, and soluble TNF receptors in the bronchoalveolar lavage fluid. A quantitative evaluation of histology demonstrated significantly mild lung parenchymal lesions in BLM-treated mice fed with diet containing high dose of vesnarinone than in the control diet group. Consistent with the histopathology, hydroxyproline levels in lung tissue from BLM-treated mice fed with diet containing vesnarinone were significantly lower than that from mice fed with control diet. We concluded that vesnarinone inhibits BLM-induced pulmonary fibrosis, at least in part, by the inhibition of acute lung injuries in the early phase.


Vesnarinone downregulates CXCR4 expression via upregulation of Krüppel-like factor 2 in oral cancer cells

Daisuke Uchida, Tomitaro Onoue, Nasima-Mila Begum, Nobuyuki Kuribayashi, Yoshifumi Tomizuka, Tetsuya Tamatani, Hirokazu Nagai, Youji Miyamoto
PMID: 19671192   DOI: 10.1186/1476-4598-8-62

Abstract

We have demonstrated that the stromal cell-derived factor-1 (SDF-1; CXCL12)/CXCR4 system is involved in the establishment of lymph node metastasis in oral squamous cell carcinoma (SCC). Chemotherapy is a powerful tool for the treatment of oral cancer, including oral SCC; however, the effects of chemotherapeutic agents on the expression of CXCR4 are unknown. In this study, we examined the expression of CXCR4 associated with the chemotherapeutic agents in oral cancer cells.
The expression of CXCR4 was examined using 3 different chemotherapeutic agents; 5-fluorouracil, cisplatin, and vesnarinone (3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1H)-quinolinone) in B88, a line of oral cancer cells that exhibits high levels of CXCR4 and lymph node metastatic potential. Of the 3 chemotherapeutic agents that we examined, only vesnarinone downregulated the expression of CXCR4 at the mRNA as well as the protein level. Vesnarinone significantly inhibited lymph node metastasis in tumor-bearing nude mice. Moreover, vesnarinone markedly inhibited 2.7-kb human CXCR4 promoter activity, and we identified the transcription factor, Krüppel-like factor 2 (KLF2), as a novel vesnarinone-responsive molecule, which was bound to the CXCR4 promoter at positions -300 to -167 relative to the transcription start site. The forced-expression of KLF2 led to the downregulation of CXCR4 mRNA and impaired CXCR4 promoter activity. The use of siRNA against KLF2 led to an upregulation of CXCR4 mRNA.
These Results indicate that vesnarinone downregulates CXCR4 via the upregulation of KLF2 in oral cancer.


Agents with inotropic properties for the management of acute heart failure syndromes. Traditional agents and beyond

John R Teerlink, Marco Metra, Valerio Zacà, Hani N Sabbah, Gadi Cotter, Mihai Gheorghiade, Livio Dei Cas
PMID: 19876734   DOI: 10.1007/s10741-009-9153-y

Abstract

Treatment with inotropic agents is one of the most controversial topics in heart failure. Initial enthusiasm, based on strong pathophysiological rationale and apparent empirical efficacy, has been progressively limited by results of controlled trials and registries showing poorer outcomes of the patients on inotropic therapy. The use of these agents remains, however, potentially indicated in a significant proportion of patients with low cardiac output, peripheral hypoperfusion and end-organ dysfunction caused by heart failure. Limitations of inotropic therapy seem to be mainly related to their mechanisms of action entailing arrhythmogenesis, peripheral vasodilation, myocardial ischemia and damage, and possibly due to their use in patients without a clear indication, rather than to the general principle of inotropic therapy itself. This review will discuss the characteristics of the patients with a potential indication for inotropic therapy, the main data from registries and controlled trials, the mechanism of the untoward effects of these agents on outcomes and, lastly, perspectives with new agents with novel mechanisms of action.


Explore Compound Types